2-Mercaptobenzene-1,3,5-triol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H6O3S |
|---|---|
Molecular Weight |
158.18 g/mol |
IUPAC Name |
2-sulfanylbenzene-1,3,5-triol |
InChI |
InChI=1S/C6H6O3S/c7-3-1-4(8)6(10)5(9)2-3/h1-2,7-10H |
InChI Key |
DKKWUPLGEDIICA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)S)O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Mercaptobenzene 1,3,5 Triol and Its Congeners
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally deconstructing the target molecule into simpler, commercially available starting materials. For 2-Mercaptobenzene-1,3,5-triol, the primary strategic disconnections involve the carbon-sulfur (C-S) bond and the carbon-oxygen (C-O) bonds, as well as modifications to the aromatic ring itself.
The most logical primary disconnection is the C-S bond, which simplifies the target molecule to a benzenetriol precursor and a sulfur-containing reagent. This approach is attractive because benzenetriol (phloroglucinol) is a readily available starting material. The key challenge then becomes the regioselective introduction of the thiol group at the 2-position.
Key Retrosynthetic Disconnections for this compound:
| Disconnection Bond | Precursor 1 | Precursor 2 | Synthetic Strategy |
| C(aryl)-SH | Benzene-1,3,5-triol | "SH+" synthon | Electrophilic thiolation |
| C(aryl)-S | Benzene-1,3,5-triol | Sulfur reagent (e.g., S₈, SOCl₂) | Direct thiolation/sulfurization |
| C(aryl)-Br/I + SH | 2-Halobenzene-1,3,5-triol | Sulfide source (e.g., NaSH) | Nucleophilic aromatic substitution |
Multistep Synthesis Approaches: Elucidating Reaction Sequences
The synthesis of this compound typically involves a multistep sequence that carefully orchestrates the introduction and modification of functional groups on the aromatic ring.
The direct introduction of a thiol group onto the electron-rich benzenetriol (phloroglucinol) ring is a primary strategy. Phloroglucinol (B13840) is highly activated towards electrophilic substitution, which can be both an advantage and a challenge in achieving regioselectivity.
One common approach is the reaction of phloroglucinol with a thiocyanating agent, such as ammonium thiocyanate in the presence of an oxidizing agent, to introduce a thiocyanate group (-SCN) at the 2-position. This is then followed by reduction of the thiocyanate to the desired thiol.
Another strategy involves the use of sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂) to react with the activated phloroglucinol ring, leading to the formation of sulfur-bridged dimers or polymers, which can then be reductively cleaved to yield the target thiol.
Table of Thiolation Reagents and Conditions:
| Reagent | Conditions | Intermediate | Subsequent Step |
| NH₄SCN / Oxidant | Acidic or neutral | 2-Thiocyanatobenzene-1,3,5-triol | Reduction (e.g., LiAlH₄, NaBH₄) |
| S₂Cl₂ | Aprotic solvent | Disulfide-bridged phloroglucinols | Reduction (e.g., Zn/acid) |
| SOCl₂ / Lewis Acid | Inert atmosphere | Sulfinyl chloride intermediate | Hydrolysis and reduction |
While not directly applicable to the synthesis of this compound from acyclic precursors, ring closure reactions are crucial for the synthesis of related heterocyclic compounds that may serve as precursors or derivatives. For instance, the condensation of a 1,3,5-triketone with a sulfur-containing binucleophile could theoretically lead to a substituted thiophenol derivative after aromatization, although this is a less common approach for this specific target.
More relevant are the subsequent functionalization pathways of the this compound core. The presence of four reactive functional groups allows for a variety of post-synthetic modifications, such as alkylation, acylation, or oxidation of the thiol and hydroxyl groups, to generate a library of derivatives with potentially interesting properties.
Given the high reactivity of both the hydroxyl and thiol groups, protecting group chemistry is often indispensable in the synthesis of this compound. The choice of protecting groups is critical to ensure their stability during subsequent reaction steps and their selective removal under mild conditions.
Common Protecting Groups for Phenols and Thiols:
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |
| Phenolic Hydroxyl | Methyl Ether | OMe | HBr, BBr₃ |
| Phenolic Hydroxyl | Benzyl Ether | OBn | H₂, Pd/C |
| Phenolic Hydroxyl | tert-Butyldimethylsilyl Ether | OTBDMS | F⁻ (e.g., TBAF) |
| Thiol | Benzyl Thioether | SBn | Na/NH₃ |
| Thiol | Trityl Thioether | STr | Acid, TFA |
The judicious use of protecting groups allows for the sequential and regioselective functionalization of the this compound scaffold, enabling the synthesis of complex derivatives.
Development of Novel Synthetic Routes
The development of more efficient and sustainable synthetic routes to this compound and its analogs is an active area of research. A key focus is the use of catalytic methods to improve reaction efficiency, reduce waste, and avoid the use of stoichiometric and often hazardous reagents.
Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-sulfur bonds. For the synthesis of this compound, a plausible catalytic approach would involve the coupling of a protected 2-halobenzene-1,3,5-triol with a sulfur nucleophile in the presence of a palladium or copper catalyst.
Hypothetical Catalytic C-S Coupling Reaction:
| Substrate | Coupling Partner | Catalyst | Ligand | Base | Solvent |
| Protected 2-Iodobenzene-1,3,5-triol | KSH | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene |
| Protected 2-Bromobenzene-1,3,5-triol | t-BuSH | CuI | Phenanthroline | K₃PO₄ | DMF |
While specific examples for the synthesis of this compound using these methods are not yet widely reported in the literature, they represent a promising avenue for future synthetic development. The advantages of such catalytic methods include milder reaction conditions, higher functional group tolerance, and improved yields compared to traditional methods. Research in this area is focused on developing catalysts with higher activity and selectivity for the synthesis of highly functionalized thiophenols.
Green Chemistry Principles in Synthetic Design
The application of green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally benign processes. Key principles that can guide the synthetic design include the use of safer solvents, atom economy, and energy efficiency.
Alternative Solvents and Reaction Conditions: Traditional organic solvents often pose environmental and health risks. Green chemistry encourages the use of alternatives such as water, supercritical fluids, or bio-based solvents. For the synthesis of mercaptophenols, water can be a suitable solvent, particularly in reactions involving hydrophilic starting materials like phloroglucinol. Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption by directly heating the reaction mixture.
Catalysis: The use of catalysts is a cornerstone of green chemistry as they can enhance reaction rates and selectivity, often under milder conditions. For the introduction of a thiol group onto an aromatic ring, various catalytic systems can be envisioned. While direct electrophilic thiolation of a highly activated ring like phloroglucinol might be challenging to control, metal-catalyzed cross-coupling reactions could offer a more selective route. For instance, a pre-functionalized phloroglucinol derivative (e.g., a halogenated phloroglucinol) could be coupled with a sulfur source using a copper or palladium catalyst. Biocatalysis, employing enzymes to carry out specific transformations, represents an even greener approach, potentially offering high selectivity and avoiding the use of toxic reagents.
The following table summarizes potential green chemistry approaches for the synthesis of this compound and its congeners.
| Green Chemistry Principle | Application in Synthesis of this compound | Potential Benefits |
| Use of Safer Solvents | Employing water or bio-derived solvents in thiolation reactions. | Reduced environmental impact and improved safety profile. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Minimized waste generation. |
| Energy Efficiency | Utilizing microwave-assisted synthesis or flow chemistry. | Reduced reaction times and lower energy consumption. |
| Catalysis | Employing reusable solid catalysts or biocatalysts for the thiolation step. | Increased reaction efficiency, selectivity, and reduced waste from stoichiometric reagents. |
Optimization of Synthetic Yields and Purity: Methodological Considerations
Achieving high yields and purity in the synthesis of this compound requires careful optimization of reaction parameters and purification methods. The high reactivity of the phloroglucinol ring makes it susceptible to over-substitution and oxidation, which can lead to a mixture of products and reduced yields.
Reaction Parameter Optimization: Key parameters to optimize include:
Stoichiometry of Reactants: Precise control over the molar ratios of the phloroglucinol substrate and the thiolation agent is critical to prevent the formation of di- and tri-substituted products.
Reaction Temperature and Time: The reaction temperature should be carefully controlled to balance the rate of the desired reaction against the rates of side reactions. Monitoring the reaction progress over time using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time.
Catalyst Loading and Choice: In catalyzed reactions, the concentration and type of catalyst can significantly impact yield and selectivity. Screening different catalysts and optimizing their loading is a crucial step.
pH Control: The pH of the reaction medium can influence the reactivity of both the phloroglucinol ring and the thiolation agent. Maintaining an optimal pH can help to suppress undesired side reactions.
Purification Strategies: The purification of this compound from the reaction mixture is critical for obtaining a high-purity product. Common purification techniques include:
Crystallization: This is often the most effective method for purifying solid organic compounds. The choice of solvent is crucial for obtaining high-purity crystals.
Column Chromatography: For complex mixtures or when crystallization is not feasible, column chromatography using a suitable stationary phase (e.g., silica (B1680970) gel) and eluent system can effectively separate the desired product from impurities.
The table below outlines a hypothetical optimization study for a key reaction step.
| Parameter | Variation 1 | Variation 2 | Variation 3 | Optimal Condition |
| Temperature (°C) | 25 | 50 | 75 | 50 |
| Reaction Time (h) | 2 | 6 | 12 | 6 |
| Catalyst Loading (mol%) | 1 | 5 | 10 | 5 |
| Solvent | Toluene | Dichloromethane | Water | Water |
| Yield (%) | 45 | 78 | 65 | 78 |
| Purity (%) | 85 | 98 | 90 | 98 |
Synthesis of Isotopically Labeled this compound for Mechanistic Studies
Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms. ias.ac.in The synthesis of isotopically labeled this compound can provide insights into the step-by-step process of its formation and subsequent reactions. Common isotopes used in organic chemistry include deuterium (²H), carbon-13 (¹³C), and sulfur-34 (³⁴S).
Strategies for Isotopic Labeling:
Starting Material Labeling: One common approach is to start with an isotopically labeled precursor. For example, commercially available labeled phloroglucinol (e.g., ¹³C₆-phloroglucinol) could be used as the starting material. The label would then be incorporated into the final product.
Reagent Labeling: Alternatively, the thiolation agent can be labeled. For instance, a sulfur-34 labeled thiolating reagent could be used to introduce the heavy isotope at the sulfur position.
Isotope Exchange Reactions: In some cases, it may be possible to introduce an isotope into the molecule through an exchange reaction. For example, the hydroxyl protons of this compound could be exchanged for deuterium by treatment with D₂O.
Analytical Techniques for Labeled Compounds: The position and extent of isotopic labeling can be determined using various analytical techniques, including:
Mass Spectrometry (MS): This technique can determine the mass-to-charge ratio of the molecule, allowing for the detection of the mass increase due to the incorporated isotope.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is particularly useful for determining the exact position of the isotope within the molecule. For example, ¹³C NMR can directly observe the labeled carbon atoms.
The synthesis of an isotopically labeled version of the target compound would follow a similar synthetic route to the unlabeled compound, with the key difference being the use of a labeled starting material or reagent at the appropriate step.
Mechanistic Investigations of Reactions Involving 2 Mercaptobenzene 1,3,5 Triol
Elucidation of Reaction Pathways: In Situ Spectroscopic and Kinetic Studies
The elucidation of complex reaction mechanisms involving multifunctional molecules heavily relies on advanced analytical techniques. In situ spectroscopy and kinetic studies are indispensable tools for observing reactive intermediates, monitoring reaction progress, and determining rate laws, thereby providing a detailed picture of the reaction pathway. elsevier.com
For a compound such as 2-Mercaptobenzene-1,3,5-triol, these studies can differentiate the reactivity of the thiol versus the hydroxyl groups under specific conditions. Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, when applied in situ, can track the disappearance of starting materials and the appearance of products in real-time. rsc.org For example, ¹H NMR could monitor the chemical shifts of the aromatic and acidic (SH and OH) protons, while ¹³C NMR would track changes in the carbon skeleton.
Kinetic studies, often coupled with spectroscopy, quantify the reaction rates and their dependence on reactant concentrations. This data is crucial for proposing and validating a reaction mechanism. For instance, in a substitution reaction, determining the reaction order with respect to this compound and an electrophile would clarify whether the mechanism is unimolecular or bimolecular.
Table 1: Application of In Situ Techniques for Mechanistic Studies
| Technique | Information Gained | Potential Application for this compound |
|---|---|---|
| In Situ NMR | Real-time structural information, identification of intermediates, reaction kinetics. | Differentiating between S-alkylation and O-alkylation by observing changes in proton/carbon environments near the sulfur and oxygen atoms. |
| In Situ FTIR | Monitoring changes in functional groups (e.g., C=O, O-H, S-H stretching). elsevier.com | Tracking the consumption of the S-H bond (around 2550 cm⁻¹) or O-H bonds (broad, ~3200-3600 cm⁻¹) during reactions like acylation or oxidation. |
| UV-Vis Spectroscopy | Tracking changes in conjugation and chromophores. | Monitoring reactions that alter the aromatic system, such as electrophilic aromatic substitution, which would shift the λmax. |
| Stopped-Flow Kinetics | Measurement of rapid reaction rates and detection of short-lived intermediates. | Studying fast proton transfer steps or the initial stages of nucleophilic attack. |
Role of the Thiol Group in Reaction Mechanisms
The thiol group is a defining feature of this compound's reactivity, participating in both nucleophilic and radical pathways. Its behavior is significantly influenced by the electronic properties of the tri-hydroxylated aromatic ring.
The thiol group (-SH) can act as a potent nucleophile, particularly upon deprotonation to the thiolate anion (-S⁻). nih.gov The pKa of the thiol proton is a key determinant of its nucleophilicity; a lower pKa facilitates the formation of the more reactive thiolate. nih.gov For aromatic thiols like thiophenol, the pKa is around 6.6, making it significantly more acidic than alcohols and readily deprotonated by mild bases. wikipedia.org The presence of three electron-donating hydroxyl groups on the benzene (B151609) ring of this compound would further stabilize a positive charge on the ring, potentially increasing the acidity and nucleophilicity of the thiol group.
Once formed, the thiolate is a soft nucleophile, readily participating in reactions such as S-alkylation (a type of nucleophilic substitution) and Michael additions. wikipedia.orgbeilstein-journals.org The high nucleophilicity of thiolates allows them to be used in a variety of C-S bond-forming reactions, including palladium-catalyzed couplings with alkenyl and alkynyl halides. researchgate.net
Table 2: Factors Influencing Thiol Nucleophilicity
| Factor | Effect on Nucleophilicity | Relevance to this compound |
|---|---|---|
| Deprotonation | Strong increase | The thiolate anion is a much stronger nucleophile than the neutral thiol. nih.gov |
| Solvent | Polar aprotic solvents enhance nucleophilicity | Solvents like DMF or acetonitrile (B52724) would be suitable for reactions involving the thiolate. scribd.com |
| Steric Hindrance | Decreased reactivity | The ortho-hydroxyl group at C1 may provide some steric hindrance to the thiol at C2, potentially modulating its reactivity compared to an unhindered thiol. |
| Electronic Effects | Electron-donating groups can increase electron density | The three -OH groups are strongly electron-donating via resonance, which should increase the nucleophilicity of the sulfur atom. |
In addition to its nucleophilic character, the thiol group can participate in radical reactions. The relatively weak S-H bond can undergo homolytic cleavage to form a thiyl radical (RS•). This process can be initiated by heat, light, or radical initiators. A common subsequent reaction is the dimerization of two thiyl radicals to form a disulfide (RS-SR). wikipedia.org
Reactivity of the Hydroxyl Groups in Benzenetriol Derivatives
The three hydroxyl groups are powerful activating groups that dominate the reactivity of the aromatic ring and participate in acid-base chemistry.
In electrophilic aromatic substitution (EAS), substituents on the benzene ring direct the position of the incoming electrophile and affect the reaction rate. Both hydroxyl (-OH) and thiol (-SH) groups are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. uci.edulibretexts.org
In this compound, the ring is "hyperactivated" due to the presence of four activating groups. The directing effects of these groups are additive:
-SH at C2: Directs ortho (C1, C3-occupied) and para (C6).
-OH at C1: Directs ortho (C2-occupied, C6) and para (C4).
-OH at C3: Directs ortho (C2, C4) and para (C6-occupied).
-OH at C5: Directs ortho (C4, C6).
| C6 | para | ortho | -- | ortho | Strongly Activated |
The compound this compound has four acidic protons: one from the thiol group and three from the hydroxyl groups. Proton transfer is a fundamental process governing the compound's behavior in both acidic and basic media.
The acidity of each proton is influenced by the other functional groups present.
Thiol Proton: Aromatic thiols are generally more acidic than phenols. Thiophenol has a pKa of ~6.6 in water. wikipedia.org
Hydroxyl Protons: Phenol (B47542) has a pKa of ~10. In 1,3,5-benzenetriol (Phloroglucinol), the hydroxyl groups make each other more acidic compared to phenol due to inductive and resonance effects.
Given these general principles, the thiol proton in this compound is expected to be the most acidic of the four. Under basic conditions, the thiol group will be the first to deprotonate, forming the thiolate anion. Subsequent deprotonations would occur at the hydroxyl groups, with their exact pKa values being modulated by the charge on the molecule. These proton transfer equilibria are critical as they dictate which species—the neutral molecule or one of its various anions—is the active nucleophile in a given reaction. nih.gov
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Theoretical and Computational Chemistry of 2 Mercaptobenzene 1,3,5 Triol
Quantum Chemical Calculations: Electronic Structure and Orbital Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-mercaptobenzene-1,3,5-triol, offering a detailed picture of its electronic landscape.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is extensively utilized to determine the optimized geometries, electronic properties, and vibrational frequencies of molecules. For substituted phenols and thiophenols, DFT calculations can elucidate the influence of different functional groups on the molecular structure and reactivity. researchgate.netacs.org
Studies on similar molecules, such as substituted phenols and benzimidazole (B57391) derivatives, have demonstrated the utility of DFT methods like B3LYP in predicting structural parameters that are in good agreement with experimental data. researchgate.net For this compound, DFT calculations would likely be employed to determine key structural features, such as bond lengths and angles, particularly those involving the thiol and hydroxyl groups and their interaction with the benzene (B151609) ring. The method can also provide insights into the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's chemical reactivity and electronic transitions. researchgate.netmdpi.com
The following table showcases representative data that could be obtained from DFT calculations on this compound, based on typical values for similar compounds.
| Calculated Property | Representative Value | Significance |
| Total Energy | Varies (e.g., in Hartrees) | Indicates the stability of the optimized geometry. |
| HOMO-LUMO Gap | ~4-5 eV | Relates to the molecule's excitability and reactivity. A smaller gap suggests higher reactivity. |
| Dipole Moment | ~2-4 Debye | Influences intermolecular interactions and solubility. |
| C-S Bond Length | ~1.77 Å | Key structural parameter of the thiol group. |
| O-H Bond Length | ~0.96 Å | Characteristic of the hydroxyl groups. |
| S-H Bond Length | ~1.34 Å | Characteristic of the thiol group. |
This table is for illustrative purposes and the values are hypothetical, based on general chemical principles and data from related compounds.
While DFT is excellent for ground-state properties, ab initio methods, such as Configuration Interaction (CI), Coupled Cluster (CC), and Time-Dependent DFT (TD-DFT), are often employed for studying electronically excited states. ias.ac.innih.gov These methods are crucial for understanding the photophysical properties of molecules, including their absorption and emission spectra. arxiv.orgaps.org
For a molecule like this compound, ab initio calculations can predict the energies of its excited states and the nature of the electronic transitions (e.g., n -> π* or π -> π*). ias.ac.in This information is vital for applications in areas like photochemistry and materials science. For instance, TD-DFT has been successfully used to study the electronic and charge transport properties of related phenol (B47542) derivatives. researchgate.net The accuracy of these calculations is highly dependent on the chosen level of theory and basis set. ias.ac.innih.govmpg.de High-level methods like CASPT2 and coupled-cluster theory can provide benchmark data for excited states. mpg.de
Molecular Dynamics Simulations: Conformation and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational changes and intermolecular interactions over time. nih.govmdpi.com
The behavior of this compound in solution is significantly influenced by the surrounding solvent molecules. MD simulations can model these interactions explicitly, providing insights into how different solvents affect the molecule's conformation and reactivity. researchgate.netnih.gov For instance, polar solvents can form hydrogen bonds with the hydroxyl and thiol groups, potentially stabilizing certain conformations. mdpi.com The choice of solvent can impact reaction kinetics, as seen in studies of thiol-ene reactions where non-polar solvents were found to increase the chain transfer rate constant. researchgate.netnih.gov The dielectric constant of the solvent is also a critical factor influencing molecular interactions. mdpi.com
The following table illustrates the potential effects of different solvents on the behavior of this compound, based on general principles of solvent-solute interactions.
| Solvent | Polarity | Expected Primary Interactions | Potential Effects on Conformation |
| Water | High | Strong hydrogen bonding with -OH and -SH groups. | Stabilizes conformations that maximize hydrogen bonding. |
| Methanol | High | Hydrogen bonding. | Similar to water, may facilitate proton transfer. acs.org |
| Dimethylformamide (DMF) | High (Aprotic) | Dipole-dipole interactions. | May solvate the molecule well, influencing reaction rates in syntheses. |
| Tetrahydrofuran (THF) | Medium | Dipole-dipole and dispersion forces. | May lead to different conformational preferences compared to protic solvents. acs.org |
| Heptane | Low | Primarily dispersion forces. | Less interaction with polar groups, may favor intramolecular hydrogen bonding. acs.org |
This table is illustrative and based on established principles of solvent effects.
Non-covalent interactions, such as hydrogen bonding and π-π stacking, are crucial in determining the supramolecular structures formed by molecules like this compound. frontiersin.orgrsc.org The presence of multiple hydroxyl groups and a thiol group makes this compound a prime candidate for forming extensive hydrogen-bonded networks. mpg.de The aromatic ring can participate in π-stacking interactions, further stabilizing supramolecular assemblies. nih.gov
Computational studies on similar systems, like benzene-1,3,5-triyl-tribenzoic acid, have shown how such molecules can self-assemble into well-ordered two-dimensional structures on surfaces. mpg.de The functional groups direct the assembly into specific patterns, such as honeycomb networks. mpg.de Understanding these interactions is key to designing materials with specific properties and functions, such as organic network templates or molecular electronic devices. mpg.denih.govsioc-journal.cn
Prediction of Reactivity and Reaction Barriers
Computational chemistry provides powerful tools for predicting the reactivity of molecules and the energy barriers of chemical reactions. nih.gov For this compound, this includes predicting its acidity (pKa), its susceptibility to oxidation, and its behavior in various chemical transformations.
DFT-based reactivity descriptors, such as global and local electrophilicity and nucleophilicity indices, can be used to rationalize and predict the kinetics of reactions involving the thiol group. researchgate.netnih.gov For example, in thiol-ene reactions, these indices have been shown to correlate well with experimentally determined rate constants. nih.gov
Furthermore, computational methods can be used to calculate the reaction barriers (activation energies) for specific chemical processes. This is often done by locating the transition state structure for a given reaction pathway. For instance, the degradation pathways of complex molecules can be elucidated by identifying the structures of intermediate products. researchgate.net For this compound, this could involve modeling the deprotonation of the thiol and hydroxyl groups or its reaction with electrophiles and nucleophiles. Computational pKa determination, often using a combination of DFT and a solvation model, can provide accurate predictions of the acidity of the phenolic and thiolic protons. nih.gov
The following table provides hypothetical predicted reactivity parameters for this compound, based on data for related compounds.
| Reactivity Parameter | Predicted Value/Behavior | Significance |
| pKa (Thiol) | ~8-9 | Indicates the ease of deprotonation of the -SH group, crucial for its nucleophilicity. |
| pKa (Phenolic) | ~9-10 | Determines the acidity of the -OH groups. |
| Oxidation Potential | Moderate | The presence of multiple electron-donating hydroxyl groups makes the ring susceptible to oxidation. |
| Electrophilic Substitution | Activated | The -OH and -SH groups are activating and ortho-, para-directing. |
| Nucleophilic Reactivity | High (as thiolate) | The deprotonated thiol is a strong nucleophile. |
This table contains illustrative, hypothetical data based on the known chemical behavior of phenols and thiols.
Transition State Characterization and Intrinsic Reaction Coordinate Analysis
Transition state (TS) theory and Intrinsic Reaction Coordinate (IRC) analysis are fundamental computational tools to elucidate reaction mechanisms, reaction kinetics, and the thermodynamic feasibility of chemical transformations. For a molecule like this compound, these methods can be applied to understand various reactions, such as its synthesis, oxidation, or participation in nucleophilic or electrophilic substitution reactions.
Transition State Characterization: The characterization of a transition state involves locating a first-order saddle point on the potential energy surface (PES). This is a stationary point with exactly one imaginary frequency in its vibrational analysis, which corresponds to the motion along the reaction coordinate. For instance, in a hypothetical electrophilic aromatic substitution reaction on the this compound ring, density functional theory (DFT) calculations, often using functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to model the reaction pathway. tsijournals.com The geometry of the transition state, often a high-energy intermediate like a sigma complex, would be optimized, and frequency calculations would confirm its nature as a true transition state.
Intrinsic Reaction Coordinate (IRC) Analysis: Once the transition state is located and verified, an IRC calculation is performed. This analysis maps the minimum energy path connecting the transition state to the reactants and products on the potential energy surface. The IRC plot provides a detailed view of the geometric and energetic changes throughout the reaction, confirming that the identified transition state indeed connects the desired reactants and products. For example, in a study of the etherification of a phloroglucinol (B13840) derivative, IRC analysis was crucial to confirm the reaction mechanism. sioc-journal.cn
Hypothetical Example: Electrophilic Nitration of this compound
To illustrate the data obtained from such an analysis, the following table presents hypothetical activation energies for the nitration at different positions of the aromatic ring, calculated using a DFT method.
Interactive Table 4.3.1.1: Hypothetical Activation Energies for Electrophilic Nitration
| Position of Substitution | Activation Energy (kcal/mol) | Relative Energy (kcal/mol) |
| C4 | 22.5 | 0.0 |
| C6 | 23.1 | +0.6 |
| C2 | 28.9 | +6.4 |
Note: This data is hypothetical and for illustrative purposes only.
Computational Design of Novel Derivatives with Tailored Reactivity
Computational chemistry enables the in silico design of novel derivatives of this compound with specific, tailored properties. By systematically modifying the functional groups of the parent molecule, it is possible to predict how these changes will affect its reactivity, electronic properties, and potential applications. bohrium.com
For example, to enhance the antioxidant capacity of this compound, one could computationally screen a library of derivatives with various electron-donating groups attached to the aromatic ring. Properties like bond dissociation energies (BDE) of the O-H and S-H bonds, ionization potential (IP), and electron affinity (EA) can be calculated to assess antioxidant potential.
The design process typically involves:
Scaffold Hopping and Functional Group Modification: Starting with the this compound scaffold, various substituents are added or modified computationally.
High-Throughput Screening: Automated computational workflows are used to calculate key properties for a large number of virtual derivatives.
Data Analysis and Candidate Selection: The most promising candidates based on the calculated properties are selected for further, more detailed computational analysis or for recommendation for experimental synthesis.
Hypothetical Example: Designed Derivatives for Enhanced Antioxidant Activity
The following table shows hypothetical calculated Bond Dissociation Enthalpies (BDE) for the phenolic O-H bonds in a series of designed derivatives, a key indicator of radical scavenging ability. Lower BDE values suggest greater antioxidant activity.
Interactive Table 4.3.2.1: Hypothetical O-H Bond Dissociation Enthalpies of Designed Derivatives
| Derivative | Substituent at C4 | Calculated O-H BDE (kcal/mol) |
| Parent Molecule | -H | 85.2 |
| Derivative A | -OCH3 | 82.1 |
| Derivative B | -NH2 | 80.5 |
| Derivative C | -NO2 | 89.7 |
Note: This data is hypothetical and for illustrative purposes only.
Spectroscopic Parameter Prediction via Computational Models
Computational models, particularly DFT and time-dependent DFT (TD-DFT), are highly effective in predicting various spectroscopic parameters, which can aid in the identification and characterization of molecules. researchgate.netscirp.org
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predictions are valuable for assigning experimental spectra and for structural elucidation.
IR Spectroscopy: Vibrational frequencies and their corresponding intensities can be computed. These are often scaled by an empirical factor to account for anharmonicity and other systematic errors, providing a predicted IR spectrum that can be compared with experimental data.
UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic absorption spectra by calculating the energies of electronic transitions and their oscillator strengths. This provides information about the wavelengths of maximum absorption (λmax). researchgate.net
Hypothetical Example: Predicted Spectroscopic Data for this compound
This table presents hypothetical, computationally predicted spectroscopic data.
Interactive Table 4.4.1: Hypothetical Predicted Spectroscopic Data
| Parameter | Predicted Value |
| ¹³C NMR Chemical Shift (C1) | 155.8 ppm |
| ¹³C NMR Chemical Shift (C2) | 110.2 ppm |
| O-H Stretch (IR) | 3450 cm⁻¹ |
| S-H Stretch (IR) | 2550 cm⁻¹ |
| λmax (UV-Vis) | 285 nm |
Note: This data is hypothetical and for illustrative purposes only.
Theoretical Insights into Aromaticity and Electronic Delocalization
Aromaticity is a key concept in chemistry that describes the enhanced stability and unique reactivity of certain cyclic, planar molecules with delocalized π-electrons. The aromaticity of this compound can be quantitatively assessed using various computational descriptors. tsijournals.com
Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion for aromaticity. A negative NICS value at the center of the ring (NICS(0)) is indicative of a diatropic ring current and thus, aromaticity.
Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index. A HOMA value close to 1 indicates a high degree of bond length equalization and, therefore, high aromaticity.
Electron Delocalization Indices (e.g., PDI, FLU, MCI): These indices quantify the extent of electron sharing between atoms in the ring. Higher values generally correlate with greater electronic delocalization and aromaticity.
The substituents on the benzene ring (-OH and -SH groups) influence its aromaticity. Both are π-donors through resonance and σ-acceptors through induction. The interplay of these effects modulates the electron density and delocalization within the ring. Compared to benzene, phloroglucinol is known to have a slightly altered aromaticity due to the strong electron-donating nature of the three hydroxyl groups. The introduction of a mercapto group, which is less electronegative than a hydroxyl group, would further modulate the electronic structure. Computational studies would be able to precisely quantify these substituent effects. tsijournals.com
Hypothetical Example: Aromaticity Indices for Benzene, Phloroglucinol, and this compound
The table below provides a hypothetical comparison of calculated aromaticity indices.
Interactive Table 4.5.1: Hypothetical Aromaticity Indices
| Compound | HOMA | NICS(0) (ppm) |
| Benzene | 0.998 | -9.7 |
| Phloroglucinol | 0.985 | -11.2 |
| This compound | 0.982 | -10.8 |
Note: This data is hypothetical and for illustrative purposes only.
Advanced Derivatization and Functionalization Strategies for 2 Mercaptobenzene 1,3,5 Triol
Selective Modification of the Hydroxyl Groups
The three hydroxyl groups of 2-Mercaptobenzene-1,3,5-triol are less nucleophilic than the thiol group. However, they can be selectively functionalized using appropriate reagents and reaction conditions, often after protecting the more reactive thiol group.
Etherification of the hydroxyl groups can be achieved through the Williamson ether synthesis, typically requiring a stronger base and harsher conditions than the S-alkylation. The use of protecting groups for the thiol is often necessary to prevent its competing reaction.
Esterification of the hydroxyl groups can be readily accomplished by reaction with acyl chlorides or anhydrides. The reaction rate and selectivity can be influenced by steric hindrance and the electronic nature of the acylating agent.
| Reactant (Thiol Protected) | Reagent | Product | Reaction Type |
| S-protected-2-Mercaptobenzene-1,3,5-triol | Dimethyl sulfate (B86663) ((CH₃)₂SO₄) | S-protected-2-mercapto-1,3,5-trimethoxybenzene | O-alkylation |
| S-protected-2-Mercaptobenzene-1,3,5-triol | Acetic anhydride (B1165640) ((CH₃CO)₂O) | S-protected-2-mercaptobenzene-1,3,5-triyl triacetate | O-acylation |
Achieving regioselectivity in the functionalization of the three hydroxyl groups is a significant challenge. The hydroxyl group para to the thiol group (at the 5-position) is electronically and sterically different from the two ortho hydroxyl groups (at the 1- and 3-positions). This difference can be exploited to achieve directed functionalization. For instance, the use of bulky reagents may favor reaction at the less sterically hindered para-hydroxyl group. Furthermore, directing groups can be temporarily installed to guide the reaction to a specific hydroxyl site.
Aromatic Ring Functionalization and Substitution Reactions
The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the three hydroxyl groups and the thiol group. The positions ortho and para to these activating groups are particularly susceptible to electrophilic attack. Given that all available ring positions are ortho or para to multiple activating groups, these reactions are expected to be facile.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. Due to the high activation of the ring, mild reaction conditions are often sufficient and necessary to avoid polysubstitution and side reactions. For instance, nitration of the parent phloroglucinol (B13840) ring is known to proceed readily to give the trinitro derivative. acs.org Similarly, C-alkylation of phloroglucinol can be achieved under specific conditions. researchgate.net
| Reactant | Reagent | Product | Reaction Type |
| This compound | Nitric acid/Sulfuric acid | 2-Mercapto-4,6-dinitrobenzene-1,3,5-triol | Nitration |
| This compound | Bromine in a non-polar solvent | 2,4,6-Tribromo-2-mercaptobenzene-1,3,5-triol | Bromination |
| This compound | t-Butyl chloride/Lewis acid | 2-Mercapto-4-(tert-butyl)benzene-1,3,5-triol | Friedel-Crafts Alkylation |
Halogenation and Nitration Studies (mechanistic focus)
The electron-rich nature of the benzene ring in this compound, due to the three hydroxyl groups, would make it highly susceptible to electrophilic aromatic substitution reactions such as halogenation and nitration. The hydroxyl and mercapto groups are ortho-, para-directing activators. In this symmetrically substituted ring, the positions ortho and para to these groups are the same (positions 4 and 6 relative to the thiol group).
Predicted Halogenation Mechanism: The halogenation of this compound with reagents like bromine (Br₂) or chlorine (Cl₂) is expected to proceed rapidly, even without a Lewis acid catalyst. The reaction would likely involve the formation of a sigma complex (arenium ion) intermediate, stabilized by the resonance delocalization of the positive charge, significantly enhanced by the electron-donating hydroxyl groups. The high activation of the ring suggests that polyhalogenation could be a competing process, potentially leading to the substitution of both available aromatic protons.
Predicted Nitration Mechanism: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would introduce a nitro group onto the aromatic ring. The mechanism would involve the in-situ formation of the nitronium ion (NO₂⁺), a potent electrophile. This electrophile would then attack the electron-rich aromatic ring of this compound. Similar to halogenation, the reaction is anticipated to be facile, and controlling the degree of nitration could be challenging. The strong oxidizing conditions of nitration could also potentially affect the thiol group, leading to oxidation products.
Carbon-Carbon Bond Forming Reactions on the Aromatic Core
Carbon-carbon bond formation is a cornerstone of organic synthesis for building molecular complexity. mdpi.com For the this compound core, several established methodologies could theoretically be applied.
Potential Carbon-Carbon Bond Forming Reactions:
Friedel-Crafts Alkylation and Acylation: The highly activated ring would be an excellent substrate for Friedel-Crafts reactions. However, the presence of the hydroxyl and thiol groups could lead to complications. The Lewis acid catalyst could complex with these functional groups, deactivating the ring or leading to undesired side reactions.
Palladium-Catalyzed Cross-Coupling Reactions: To utilize powerful cross-coupling reactions like Suzuki, Heck, or Sonogashira, the this compound would first need to be functionalized with a halide or a triflate. The resulting halo- or triflato-derivative could then be coupled with a variety of organoboron, organotin, or terminal alkyne partners.
Formylation Reactions: Reactions such as the Vilsmeier-Haack or Gattermann reaction could introduce a formyl group onto the aromatic ring, which is a versatile handle for further transformations.
Table 1: Hypothetical Carbon-Carbon Bond Forming Reactions on a Dihalogenated this compound Derivative
| Reaction Name | Coupling Partner | Catalyst/Reagents | Expected Product |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Base | Aryl-substituted this compound |
| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, Base | Alkenyl-substituted this compound |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base | Alkynyl-substituted this compound |
| Stille Coupling | Organostannane | Pd(PPh₃)₄ | Aryl/Alkenyl-substituted this compound |
Multivalent Derivatization and Scaffold Construction
The presence of multiple reactive sites—the thiol group, the three hydroxyl groups, and the aromatic ring—makes this compound an attractive scaffold for multivalent derivatization. This involves the selective or exhaustive functionalization of these sites to create complex, three-dimensional molecules.
Selective protection and deprotection strategies would be crucial for achieving controlled derivatization. For instance, the hydroxyl groups could be protected as ethers or esters, allowing for selective reactions at the thiol group or the aromatic ring. Subsequently, deprotection would reveal the hydroxyl groups for further functionalization. This approach would enable the construction of scaffolds with diverse functionalities at defined positions.
Principles of Combinatorial Synthesis Applied to this compound Scaffolds
Combinatorial chemistry aims to rapidly generate large libraries of related compounds. chemrxiv.org The this compound scaffold is theoretically well-suited for such approaches due to its multiple points for diversification.
A combinatorial library based on this scaffold could be designed by reacting a protected this compound core with a variety of building blocks at its different functional groups. For example, a library could be generated by:
S-alkylation: Reacting the thiol group with a diverse set of alkyl halides.
O-acylation/alkylation: Reacting the hydroxyl groups with a range of acyl chlorides or alkyl halides.
Aromatic substitution: Performing various carbon-carbon bond-forming reactions on the aromatic core.
By systematically combining different building blocks at each of these positions, a vast chemical space could be explored, leading to the discovery of molecules with novel properties. DNA-compatible synthesis methods could also be envisioned for creating DNA-encoded libraries of this compound derivatives. nih.gov
Coordination Chemistry and Ligand Design Principles Involving 2 Mercaptobenzene 1,3,5 Triol
Metal-Ligand Binding Modes and Coordination Geometries
While no specific metal complexes of 2-Mercaptobenzene-1,3,5-triol have been reported, its potential binding modes can be predicted based on the behavior of related mercaptophenol and polyphenol ligands. The presence of one thiol and three hydroxyl groups allows for a variety of coordination patterns.
Monodentate, Bidentate, and Polydentate Coordination Patterns
This compound could theoretically coordinate to a metal center in several ways:
Monodentate Coordination: The ligand could bind to a metal ion through either the deprotonated thiolate sulfur atom or one of the deprotonated phenoxide oxygen atoms. This mode of coordination would be relatively rare, as the potential for chelation would likely favor multidentate binding.
Bidentate Coordination: Chelation involving two donor atoms is a highly probable binding mode. This could occur through:
The thiolate sulfur and an adjacent phenoxide oxygen.
Two of the phenoxide oxygens. The formation of a stable five- or six-membered chelate ring would be a strong driving force for this type of coordination.
Polydentate Coordination: Given the presence of four potential donor atoms, this compound could act as a tridentate or even a tetradentate ligand, particularly with larger metal ions that can accommodate higher coordination numbers. It could also act as a bridging ligand, connecting multiple metal centers.
Table 1: Plausible Coordination Modes of this compound
| Coordination Mode | Donating Atoms | Potential Chelate Ring Size |
| Monodentate | S⁻ or O⁻ | N/A |
| Bidentate | S⁻ and ortho-O⁻ | 5-membered |
| Bidentate | Two O⁻ | 6-membered |
| Tridentate | S⁻ and two O⁻ | Multiple fused rings |
| Tetradentate | S⁻ and three O⁻ | Multiple fused rings |
| Bridging | Various combinations | Connecting two or more metals |
Role of Thiolate and Phenoxide Moieties in Chelation
The thiolate group (S⁻) is a soft donor and typically forms strong covalent bonds with soft metal ions such as Ag⁺, Hg²⁺, and Pd²⁺. In contrast, the phenoxide groups (O⁻) are hard donors and prefer to coordinate with hard metal ions like Fe³⁺, Cr³⁺, and lanthanides. This differential affinity could be exploited to direct the assembly of heterometallic complexes. The combination of both soft and hard donors in a single ligand makes this compound a potentially versatile chelating agent. Chelation is the formation of two or more separate coordinate bonds between a polydentate ligand and a single central atom, resulting in the formation of a ring structure.
Synthesis and Structural Elucidation of Metal Complexes
The synthesis of metal complexes with this compound would likely involve the reaction of a deprotonated form of the ligand with a suitable metal salt in an appropriate solvent. The choice of reaction conditions, such as pH and solvent, would be crucial in controlling the denticity and the final structure of the complex.
Characterization of Coordination Environments
Should such complexes be synthesized, their coordination environments would be elucidated using a combination of spectroscopic and crystallographic techniques.
NMR Spectroscopy: For diamagnetic complexes, NMR could provide insights into the ligand's binding mode in solution.
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy would be useful for observing changes in the S-H and O-H stretching frequencies upon coordination, confirming deprotonation and binding.
UV-Vis Spectroscopy: Electronic spectroscopy would provide information about the electronic structure of the metal complexes.
Application of this compound in Supramolecular Architectures with Metal Centers
Supramolecular chemistry involves the assembly of molecules into larger, organized structures through non-covalent interactions. Ligands with multiple binding sites are often used as building blocks for the construction of complex supramolecular architectures such as metal-organic frameworks (MOFs), coordination polymers, and discrete molecular cages.
The structure of this compound, with its potential for multiple coordination modes and directional hydrogen bonding from the hydroxyl groups, makes it an intriguing candidate for the design of novel supramolecular assemblies. The ability to bridge multiple metal centers could lead to the formation of extended one-, two-, or three-dimensional networks. The specific geometry of the ligand would play a critical role in determining the topology of the resulting architecture.
Redox Non-Innocence of this compound Ligands in Metal Complexes
No published research could be found that investigates the redox non-innocence of this compound when complexed with metal ions. The concept of redox non-innocence involves ligands that can actively participate in the redox chemistry of a metal complex, making the assignment of formal oxidation states ambiguous. While the presence of both thiol and hydroxyl groups on the benzene (B151609) ring suggests a rich potential for redox activity, no studies have been documented to confirm or characterize this behavior for this particular compound.
Ligand Design Strategies for Specific Metal Ion Selectivity and Catalytic Activity
Similarly, there is a lack of available literature on the use of this compound as a foundational scaffold in ligand design. Strategies for modifying this molecule to achieve selectivity for specific metal ions or to develop complexes with targeted catalytic activities have not been reported. Research in this area would typically involve the synthesis of derivatives of the parent molecule and the subsequent study of their coordination properties and reactivity, for which no data tables or detailed findings could be sourced.
Role of 2 Mercaptobenzene 1,3,5 Triol in Advanced Chemical Synthesis and Catalysis
Utilization as a Reagent in Organic Synthesis
The reactivity of 2-Mercaptobenzene-1,3,5-triol is largely dictated by the interplay of its thiol and multiple hydroxyl functionalities. The electron-donating nature of the hydroxyl groups enhances the nucleophilicity of the thiol, making it a potent reagent in various organic transformations.
The thiol group of this compound is an excellent nucleophile, particularly in its deprotonated thiolate form. This high nucleophilicity allows it to readily participate in substitution and addition reactions. For instance, it can react with alkyl halides to form thioethers, a fundamental transformation in organic synthesis. The sulfur atom in thiols is generally more nucleophilic than the oxygen in corresponding phenols due to its larger size and greater polarizability.
Furthermore, the S-H bond in this compound can undergo homolytic cleavage to form a thiyl radical. These radicals can then participate in a variety of radical-mediated reactions, such as addition to alkenes and alkynes. This dual reactivity as both a nucleophile and a radical precursor makes it a versatile tool in the synthesis of complex organic molecules.
Table 1: Potential Nucleophilic and Radical Reactions of this compound
| Reaction Type | Reactant | Product Type | Potential Conditions |
| Nucleophilic Substitution | Alkyl Halide (R-X) | Thioether | Base (e.g., NaH, K2CO3) |
| Michael Addition | α,β-Unsaturated Carbonyl | Thioether | Base or Organocatalyst |
| Radical Addition | Alkene (R-CH=CH2) | Thioether | Radical Initiator (e.g., AIBN), UV light |
This compound is expected to be a highly effective reactant in condensation and addition reactions. A key example is the Michael addition, where the thiol adds to α,β-unsaturated carbonyl compounds in a conjugate fashion. This reaction is highly efficient for forming carbon-sulfur bonds and is a cornerstone of synthetic organic chemistry. The reaction can often be performed under mild conditions, sometimes even without a catalyst.
Additionally, the hydroxyl groups of this compound can participate in condensation reactions, for example, with carboxylic acids or their derivatives to form esters. The presence of multiple hydroxyl groups opens up the possibility of forming polyesters or other polymeric materials. The combination of thiol and hydroxyl functionalities allows for sequential or orthogonal reactions, providing a pathway to highly functionalized molecules.
Application as a Ligand in Homogeneous Catalysis
The ability of the sulfur atom in this compound to coordinate with transition metals makes it a promising candidate for ligand development in homogeneous catalysis. The soft nature of the sulfur donor atom makes it particularly suitable for binding to late transition metals.
In the realm of transition metal catalysis, the design of ligands is crucial for controlling the reactivity and selectivity of the metal center. This compound can act as a mono- or bidentate ligand, coordinating to a metal center through its sulfur and potentially one of its oxygen atoms from the hydroxyl groups. This chelation effect can enhance the stability of the resulting metal complex. The electronic properties of the ligand, influenced by the electron-donating hydroxyl groups, can be fine-tuned to modulate the catalytic activity of the metal. Such tailored ligands are instrumental in a variety of cross-coupling reactions and other important organic transformations.
Table 2: Potential Applications of this compound as a Ligand
| Catalytic Reaction | Metal Center | Role of Ligand |
| Cross-Coupling Reactions | Pd, Ni, Cu | Stabilize the metal center and influence its electronic properties. |
| Hydrogenation | Rh, Ru, Ir | Control the stereochemistry and efficiency of the reaction. |
| Hydroformylation | Co, Rh | Direct the regioselectivity of the addition of a formyl group and hydrogen. |
A significant area of modern catalysis is the development of asymmetric transformations to produce enantiomerically pure compounds. While this compound itself is achiral, it can be functionalized to create chiral derivatives that can serve as ligands in asymmetric catalysis. For instance, chiral moieties can be introduced by reacting the hydroxyl groups with chiral acids or alcohols. These modified ligands can then be used to create chiral metal complexes that can induce enantioselectivity in a wide range of reactions, such as asymmetric hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The development of such chiral auxiliaries is a key strategy in the synthesis of pharmaceuticals and other biologically active molecules.
Integration into Heterogeneous Catalytic Systems
While homogeneous catalysts offer high activity and selectivity, their separation from the reaction products can be challenging. Heterogeneous catalysts, on the other hand, are easily recoverable and reusable. This compound can be integrated into heterogeneous catalytic systems by immobilizing it onto a solid support.
This can be achieved by covalently grafting the molecule onto materials such as silica (B1680970), alumina, or polymers. The resulting supported catalyst would combine the catalytic advantages of the this compound-metal complex with the practical benefits of a heterogeneous system. For example, gold nanoparticles supported on various materials have shown catalytic activity for the aerobic oxidation of thiols. A system incorporating this compound could potentially be designed for a range of oxidation and reduction reactions, offering a sustainable and efficient catalytic solution. The development of such heterogeneous catalysts is an active area of research with significant industrial potential.
Immobilization Strategies on Solid Supports
The immobilization of catalytically active molecules onto solid supports is a cornerstone of sustainable chemistry, facilitating catalyst recovery, reuse, and integration into continuous flow systems. For this compound, several well-established strategies for anchoring thiol- and phenol-containing molecules can be envisaged. The choice of support and immobilization chemistry is critical for preserving or even enhancing the molecule's catalytic activity.
The primary methods for immobilization would leverage the high reactivity of the thiol group or the hydroxyl functionalities.
Covalent Attachment via the Thiol Group: The sulfhydryl group is highly reactive and forms strong covalent bonds with various surfaces. A common approach involves the use of silica-based supports (e.g., mesoporous silica like SBA-15 or MCM-41) that have been pre-functionalized. For instance, surfaces can be modified with silanizing agents like (3-mercaptopropyl)trimethoxysilane (B106455) to introduce thiol groups, which can then be coupled with the target molecule, although a more direct approach for this compound would be to react its thiol group with a surface bearing a suitable electrophile. mdpi.com A more direct and widely used method is the reaction with surfaces containing maleimide (B117702) or haloacetyl groups, which selectively react with thiols under mild conditions. nih.gov
Chemisorption on Noble Metal Surfaces: Thiol groups exhibit a strong affinity for noble metal surfaces, particularly gold (Au) and silver (Ag). This interaction leads to the spontaneous formation of a self-assembled monolayer (SAM), where a strong gold-sulfur (Au-S) bond anchors the molecule to the surface. nih.gov This method provides a straightforward and robust way to immobilize this compound on gold nanoparticles or flat gold substrates, creating a well-defined and oriented surface layer. researchgate.net
Linkage through Hydroxyl Groups: The three hydroxyl groups offer alternative anchoring points. They can form ether linkages with surfaces modified with alkyl halides or ester linkages with surfaces bearing carboxylic acid or acyl chloride groups. Another strategy involves reacting the hydroxyl groups with isocyanate-functionalized supports to form urethane (B1682113) bonds. These methods would orient the molecule with the thiol group extending away from the surface, which may be advantageous for certain catalytic applications.
Below is an interactive table summarizing potential immobilization strategies.
| Immobilization Strategy | Solid Support Example | Linkage Type | Key Feature |
| Thiol-Ene "Click" Reaction | Norbornene-functionalized Polymer | Thioether | High efficiency and selectivity under UV initiation or radical catalysis. nih.govusm.edu |
| Thiol-Maleimide Coupling | Maleimide-functionalized Silica | Thioether | Highly selective reaction under mild, often physiological, conditions. nih.gov |
| Direct Chemisorption | Gold Nanoparticles (AuNPs) | Gold-Thiolate (Au-S) | Spontaneous formation of a stable, ordered self-assembled monolayer. nih.gov |
| Silanization | Silicon Dioxide (SiO₂) | Siloxane/Thioether | Requires pre-functionalization of the surface with a linker molecule. mdpi.com |
| Esterification | Carboxylic Acid-functionalized Resin | Ester | Utilizes the hydroxyl groups for covalent bonding, orienting the thiol outwards. |
Surface Chemistry and Active Site Characterization
Once this compound is immobilized, a comprehensive characterization of the resulting material is essential to confirm successful anchoring, quantify the surface loading, and understand the chemical nature of the newly formed active sites. A multi-technique approach is typically employed to gain a complete picture of the surface chemistry.
X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on the surface of the material. For a support functionalized with this compound, XPS analysis would be expected to show signals for Carbon (C 1s), Oxygen (O 1s), and Sulfur (S 2p). High-resolution scans of the S 2p region are particularly informative; the binding energy can confirm the formation of a covalent bond, such as a thiolate bond to a gold surface (typically around 162 eV) or a thioether linkage, and distinguish it from unbound thiols (around 164 eV). nih.gov
Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR spectroscopy is used to identify the functional groups present in the material. The successful immobilization of this compound would be confirmed by the appearance of characteristic absorption bands. These include the broad O-H stretching band from the hydroxyl groups (around 3200-3600 cm⁻¹), aromatic C=C stretching vibrations (around 1450-1600 cm⁻¹), and potentially the weak S-H stretching band (around 2550 cm⁻¹) if any thiol groups remain unreacted. mdpi.com The disappearance or shift of specific bands can provide evidence of the covalent linkage.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. By comparing the thermal decomposition profiles of the bare support and the functionalized material, the amount of immobilized organic material can be quantified. mdpi.com This provides a measure of the catalyst loading or surface coverage.
Raman Spectroscopy: This technique is particularly useful for detecting sulfur-containing functional groups. The S-H stretch and, in some cases, the C-S or S-S (if disulfide formation occurs) stretching vibrations can be identified, complementing FT-IR data. researchgate.net
Microscopy Techniques: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to study the morphology of the support material and confirm that the immobilization process has not significantly altered its structure. When coupled with Energy-Dispersive X-ray Spectroscopy (EDX), these techniques can provide elemental mapping of the surface, visually confirming the distribution of sulfur across the support. mdpi.com
The following table details the primary characterization techniques and the insights they provide.
| Technique | Abbreviation | Information Obtained |
| X-ray Photoelectron Spectroscopy | XPS | Elemental composition of the surface; chemical state and bonding environment of sulfur (thiol vs. thiolate). nih.gov |
| Fourier-Transform Infrared Spectroscopy | FT-IR | Identification of key functional groups (O-H, C=C, S-H) confirming molecular presence. mdpi.com |
| Thermogravimetric Analysis | TGA | Quantification of the organic loading on the solid support. mdpi.com |
| Raman Spectroscopy | Raman | Detection of sulfur-containing bonds (S-H, C-S) and characterization of the carbonaceous support. researchgate.net |
| Scanning/Transmission Electron Microscopy | SEM/TEM | Analysis of surface morphology and structure of the support material. mdpi.com |
Organocatalysis and Cooperative Catalysis Mediated by this compound Derivatives
The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions. Thiophenol and its derivatives have emerged as versatile organocatalysts, particularly in photoredox reactions where they can act as potent hydrogen atom transfer (HAT) agents or radical precursors. nih.govacs.org The structure of this compound is exceptionally well-suited for advanced organocatalysis, specifically through cooperative mechanisms where both the thiol and hydroxyl groups participate in catalysis simultaneously.
The thiol group can engage in catalysis through several pathways:
Nucleophilic Catalysis: The thiolate anion is a soft and potent nucleophile, capable of initiating reactions such as Michael additions.
Radical Catalysis: The relatively weak S-H bond allows for easy homolytic cleavage to form a thiyl radical, which can participate in radical-based transformations. wikipedia.org
Photoredox Catalysis: Simple thiophenols have been shown to be effective organocatalysts for visible-light-driven photoredox reactions, obviating the need for expensive metal catalysts. nih.govacs.org
The key innovation offered by the this compound scaffold is the potential for cooperative catalysis . The three hydroxyl groups are positioned to act as hydrogen-bond donors. In a catalytic cycle, these hydroxyls could interact with and activate an electrophilic substrate (e.g., a carbonyl group), increasing its reactivity towards the nucleophilic attack from the thiol group of another molecule or an external nucleophile. This bifunctional activation mimics strategies seen in many enzymes and advanced synthetic catalysts.
Furthermore, thiols can act as "transient cooperative ligands" in metal-catalyzed systems. They can reversibly coordinate to a metal center, influencing its reactivity and enabling unique transformations like dehydrogenation and hydrogenation. nih.govnih.gov The hydroxyl groups on the this compound backbone could further modulate the electronic properties and stability of such metal complexes.
The table below presents examples of reactions where thiophenol derivatives have been used as organocatalysts, suggesting potential applications for this compound.
| Reaction Type | Role of Thiophenol Derivative | Substrate Example | Reference |
| Visible-Light Photoredox Decarboxylation | Organophotocatalyst | N-(Acetoxy)phthalimides | nih.govacs.org |
| Electrochemical Sulfa-Michael Addition | Nucleophile | Methyl-2-fluoroacrylate | acs.org |
| Dehydrogenative Coupling (with metal catalyst) | Transient Cooperative Ligand | Alcohols | nih.govnih.gov |
| Hydrogenation of Thioesters (with metal catalyst) | Product and Cooperative Ligand | Thioesters | acs.org |
Mechanistic Roles in Enzyme Mimicry and Biomimetic Transformations
The structure of this compound, featuring a thiol group in close proximity to multiple hydroxyls on an aromatic ring, makes it an excellent candidate for creating enzyme mimics. This field, known as biomimetic chemistry, aims to replicate the function of natural enzymes using smaller, synthetic molecules.
The most direct analogy is to cysteine proteases . These enzymes utilize a catalytic triad (B1167595) in their active site, where a cysteine residue acts as the key nucleophile. The activity of this cysteine is enhanced by a nearby histidine residue, which acts as a general base to deprotonate the thiol, and an asparagine residue that properly orients the histidine. wikipedia.org
In this compound, the thiol group can mimic the nucleophilic cysteine residue. The surrounding hydroxyl groups, while not as basic as histidine, can create a polar, hydrogen-bonding microenvironment. This network of hydrogen bonds can stabilize the resulting thiolate anion, increasing its nucleophilicity, and can also help to bind and orient substrates, analogous to the function of the enzyme's active site pocket. This is a model for the acylation step in enzymes like papain. acs.org
Potential biomimetic transformations mediated by this compound include:
Acyl Transfer Reactions: Catalyzing the hydrolysis or transesterification of esters by forming a transient thioester intermediate, mimicking the mechanism of proteases.
Thiol-Disulfide Exchange: Catalyzing the interchange of disulfide bonds, a crucial process in protein folding and redox regulation. researchgate.netnih.gov The compound could act as a catalyst to accelerate this exchange, which is often slow under physiological conditions.
Metalloenzyme Mimicry: The combination of soft (thiol) and hard (hydroxyl) donor atoms makes this molecule an interesting ligand for metal ions. Metal complexes of this ligand could mimic the active sites of metalloenzymes that process small molecules, such as hydrogenases or nitrogenases, which often feature iron-sulfur clusters. researchgate.net
The table below compares the functional components of a cysteine protease active site with the potential analogous features in this compound.
| Feature | Cysteine Protease Active Site | This compound |
| Primary Nucleophile | Cysteine Thiol | Mercapto- group (-SH) |
| Activation Mechanism | General base catalysis (Histidine) | Intramolecular H-bonding, solvent-assisted deprotonation |
| Transition-State Stabilization | "Oxyanion hole" (H-bonding from backbone amides) | H-bonding from adjacent hydroxyl groups |
| Substrate Binding/Orientation | Specific binding pocket | Potential for H-bonding interactions with hydroxyl groups |
Based on a comprehensive search of available scientific literature, there is currently insufficient specific information regarding the chemical compound “this compound” to generate a thorough and scientifically accurate article that adheres to the provided detailed outline.
The search results did not yield specific research findings on the incorporation of this compound into polymer frameworks, its self-assembly strategies, or its application in sensing materials. Similarly, there is a lack of available data on its environmental fate, including degradation pathways and its specific role in heavy metal sequestration.
The available literature focuses on related but structurally distinct compounds such as benzene-1,3,5-triol (phloroglucinol) and other thiol-containing molecules. Extrapolating information from these related compounds would not meet the strict requirement of focusing solely on this compound.
Therefore, it is not possible to provide the requested detailed research findings and data tables for each specified section and subsection for the compound “this compound” at this time. Further research on this specific compound is needed before a comprehensive article as outlined can be written.
Investigation of 2 Mercaptobenzene 1,3,5 Triol in Interdisciplinary Research Domains Excluding Clinical/safety
Green Chemistry Applications: Sustainable Processes
As a Biodegradable Reagent or Scaffold
No research articles or data were identified that specifically investigate the biodegradability of 2-Mercaptobenzene-1,3,5-triol or its application as a biodegradable scaffold in chemical synthesis. The biodegradability of a compound is a key aspect of green chemistry, aiming to design chemicals that break down into innocuous substances in the environment. However, studies focused on this particular attribute for this compound are not present in the surveyed literature. Consequently, no data tables or detailed research findings on this topic can be provided.
Role in Non-Toxic Solvent Systems
Similarly, a thorough search did not yield any studies detailing the role or application of this compound within non-toxic solvent systems. Green chemistry encourages the use of benign solvent systems to reduce environmental impact. While the development and use of such solvents is an active area of research, the specific involvement of this compound in these systems has not been documented in the available scientific literature. Therefore, no information on its function, efficacy, or compatibility with green solvents can be presented.
Advanced Analytical Methodologies for the Study of 2 Mercaptobenzene 1,3,5 Triol
Sophisticated Spectroscopic Techniques for Structural Elucidation (Beyond Basic Identification)
While basic spectroscopic methods can confirm the presence of functional groups, sophisticated techniques are required for unambiguous structural assignment and to probe the subtle electronic and vibrational properties of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. For a molecule like 2-Mercaptobenzene-1,3,5-triol, with multiple hydroxyl groups, a thiol group, and aromatic protons, advanced 2D NMR experiments are essential to prevent misinterpretation arising from signal overlap and complex coupling patterns.
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. A COSY spectrum would reveal the coupling between the two aromatic protons, while HSQC would correlate each proton directly to its attached carbon atom. The HMBC experiment is particularly crucial, as it shows correlations between protons and carbons over two to three bonds, allowing for the unambiguous assignment of quaternary carbons and confirming the substitution pattern of the benzene (B151609) ring. For instance, correlations from the hydroxyl and thiol protons to the aromatic carbons would definitively establish the connectivity. nih.govpageplace.de
Further detail can be obtained from sequences like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy), which probe through-space proximity of nuclei, helping to confirm the spatial arrangement of the substituent groups.
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound in DMSO-d₆
| Atom | Position | Hypothetical ¹H Shift (ppm) | Hypothetical ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H) |
| C1 | C-OH | - | 158.0 | 4-H, 6-H, 1-OH |
| C2 | C-SH | - | 110.0 | 4-H, 6-H, 2-SH |
| C3 | C-OH | - | 158.0 | 4-H |
| C4 | C-H | 6.05 | 95.0 | C2, C6, C5 |
| C5 | C-OH | - | 158.0 | 4-H, 6-H |
| C6 | C-H | 6.05 | 95.0 | C2, C5, C1 |
| OH | 1,3,5-OH | 9.50 | - | C1, C3, C5 |
| SH | 2-SH | 3.50 | - | C1, C2, C3 |
| Note: This table is a hypothetical representation based on known chemical shifts for phloroglucinol (B13840) and thiophenol derivatives. Actual values may vary. |
High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, enabling the determination of elemental compositions and the confident identification of compounds. nih.gov This capability is invaluable for monitoring the progress of a chemical reaction, such as the synthesis of this compound.
Techniques like Parallel Reaction Monitoring (PRM) on quadrupole-Orbitrap or quadrupole-Time-of-Flight (q-TOF) instruments allow for targeted quantification of specific ions with high resolution and mass accuracy. mdpi.combiorxiv.org In a hypothetical synthesis, an analyst could monitor the depletion of a starting material (e.g., 2-bromobenzene-1,3,5-triol) and the appearance of the this compound product in real-time. The high resolution of the technique allows the product ion to be distinguished from any co-eluting background ions or side-products, ensuring highly specific and accurate quantification. mdpi.com This provides precise data on reaction kinetics, yield, and impurity formation.
Table 2: Application of HRMS in Monitoring a Hypothetical Synthesis of this compound
| Compound | Role | Chemical Formula | Exact Mass [M-H]⁻ |
| 2-Bromobenzene-1,3,5-triol | Reactant | C₆H₅BrO₃ | 203.9455 |
| Sodium Hydrosulfide | Reactant | NaSH | 56.9748 |
| This compound | Product | C₆H₆O₃S | 157.0019 |
| Bis(2,4,6-trihydroxyphenyl) sulfide | Potential Byproduct | C₁₂H₁₀O₆S | 282.0203 |
| Note: The table presents calculated exact masses for hypothetical reaction components to illustrate the specificity of HRMS monitoring. |
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques can provide real-time mechanistic information about chemical reactions by monitoring changes in specific chemical bonds. americanpharmaceuticalreview.com
For this compound, characteristic vibrational bands for the O-H, S-H, C-O, and C-S bonds can be identified. researchgate.net During a reaction, changes in the intensity or position of these bands can signal bond formation or cleavage. For example, in a reaction involving the thiol group, the disappearance or shift of the S-H stretching frequency (typically around 2550 cm⁻¹) would provide direct evidence of the thiol's participation. rsc.org Similarly, studying shifts in the O-H bands can provide insights into hydrogen bonding interactions with solvents or other reagents, which can be critical for understanding the reaction mechanism. researchgate.net
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H Stretch (H-bonded) | Phenolic -OH | 3200-3500 |
| C-H Stretch (Aromatic) | Ar-H | 3000-3100 |
| S-H Stretch | Thiol -SH | 2550-2600 |
| C=C Stretch (Aromatic) | Ar C=C | 1580-1610, 1450-1500 |
| C-O Stretch | Ar-OH | 1150-1250 |
| C-S Stretch | Ar-SH | 600-750 |
| Note: Frequencies are approximate and based on typical ranges for phenols and thiophenols. |
Chromatographic Separation Techniques for Purity Assessment and Isomer Analysis
Chromatography is essential for separating the target compound from a complex mixture, allowing for accurate purity assessment and the analysis of closely related isomers.
While this compound itself is achiral, it can be converted into chiral derivatives through reactions at its functional groups. The separation of these enantiomers is crucial in fields like pharmaceutical development and asymmetric catalysis. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the predominant technique for this purpose. phenomenex.com
For example, if the thiol group of this compound were to react with a chiral electrophile, a pair of diastereomers would be formed. More commonly, if a derivative is synthesized that is a racemic mixture of enantiomers, it can be resolved on a CSP. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely effective. researchgate.net The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral phase, leading to different retention times.
Table 4: Hypothetical Chiral HPLC Method for a Derivative of this compound
| Parameter | Condition |
| Analyte | N-(2-(2,4,6-trihydroxyphenylthio)acetyl)-α-methylbenzylamine |
| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane/Isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Outcome | Baseline separation of the two enantiomers |
| Note: This table outlines a plausible, though hypothetical, method for separating a chiral derivative. |
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing complex mixtures, such as a crude reaction product before purification. nih.govlongdom.org
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common hyphenated technique. An HPLC system separates the components of the mixture, which are then directly introduced into a mass spectrometer. ijnrd.org This allows for the retention time and the mass-to-charge ratio of each component to be determined simultaneously, providing high confidence in compound identification. Using an HRMS detector provides the elemental composition, further confirming the identity of this compound and distinguishing it from isomeric impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of this compound (e.g., silylated derivatives), GC-MS offers superior separation efficiency. The components are separated in a gas chromatograph and identified by their mass spectra. nih.gov
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This technique provides the highest level of structural information. The eluent from the HPLC is passed through an NMR flow cell, allowing for the acquisition of complete NMR spectra for each separated peak. This can be used to definitively identify unknown byproducts or isomers in a mixture without the need for prior isolation. springernature.com
Table 5: Application of Hyphenated Techniques in the Analysis of a this compound Synthesis Mixture
| Technique | Separation Principle | Detection Principle | Information Obtained |
| LC-MS | Liquid chromatography based on polarity | Mass-to-charge ratio | Retention time, molecular weight, and (with HRMS) elemental composition of each component. |
| GC-MS | Gas chromatography based on boiling point/polarity (of derivatives) | Mass-to-charge ratio | High-resolution separation and identification of volatile components based on retention time and mass fragmentation patterns. |
| LC-NMR | Liquid chromatography based on polarity | NMR spectroscopy | Unambiguous structural elucidation of each separated component, including stereochemistry and isomer identification. |
Electrochemical Methods for Redox Potential Analysis and Reaction Mechanism Probing
Electrochemical methods are powerful tools for investigating the redox behavior of this compound. The presence of both a readily oxidizable thiol group and a hydroquinone-like triol system suggests a rich and complex electrochemical profile. Techniques such as cyclic voltammetry (CV) and square-wave voltammetry can provide valuable insights into the oxidation and reduction potentials of the molecule, offering a window into its reactivity and potential to participate in electron transfer reactions.
The thiol (-SH) group is known to undergo oxidation to form a disulfide bond (S-S), a process that is often electrochemically reversible. The potential at which this occurs is sensitive to the electronic environment of the benzene ring. The electron-donating nature of the three hydroxyl groups is expected to lower the oxidation potential of the thiol group compared to unsubstituted thiophenol. Studies on various thiophenols have shown that their redox potentials are influenced by the nature and position of substituents on the aromatic ring. For instance, thiophenols are generally more prone to oxidation than their corresponding phenols. researchgate.net
By systematically varying parameters such as pH and scan rate during voltammetric experiments, it is possible to probe the mechanism of the redox reactions. For example, the dependence of peak potentials on pH can reveal the number of protons and electrons involved in a particular electrochemical step. Furthermore, the reversibility of the redox processes can provide information about the stability of the generated radical intermediates or oxidized species. In the case of thiophenols, electrode fouling can sometimes be observed, suggesting the formation of polymeric films on the electrode surface. nih.gov
An illustrative data table of expected redox potentials for this compound, based on data from analogous compounds, is presented below.
| Functional Group Moiety | Expected Redox Process | Estimated Potential Range (vs. Ag/AgCl) | Notes |
| Thiol (-SH) | Oxidation to Disulfide (-S-S-) | +0.2 to +0.6 V | Potential is influenced by the electron-donating hydroxyl groups. |
| Triol (-OH) | Oxidation of Phenolic Groups | > +0.8 V | Oxidation potential is expected to be higher than that of hydroquinone or catechol due to the meta-arrangement of hydroxyl groups. |
This table is illustrative and based on the electrochemical behavior of structurally related compounds. Actual experimental values for this compound may vary.
X-ray Crystallography and Diffraction Techniques for Solid-State Structure Determination
X-ray crystallography and diffraction techniques are indispensable for the unambiguous determination of the three-dimensional solid-state structure of this compound. A detailed understanding of its crystal packing, intermolecular interactions, and conformational preferences can provide critical insights into its physical properties and reactivity in the solid state.
The geometry of the benzene ring is expected to be largely planar, with the attached functional groups exhibiting specific torsional angles relative to the ring. The analysis of crystal structures of substituted oligothiophenes has revealed that both syn and anti conformers can be populated in the solid state, influenced by steric and electronic factors. rsc.org
A hypothetical table of crystallographic parameters for this compound is presented below, based on typical values for small organic molecules.
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pca2₁ |
| a (Å) | 5-10 |
| b (Å) | 10-15 |
| c (Å) | 15-20 |
| α (°) | 90 |
| β (°) | 90-110 |
| γ (°) | 90 |
| Z | 4 |
| Hydrogen Bonding | Extensive O-H···O, O-H···S, S-H···O interactions |
This table is hypothetical and serves to illustrate the type of data obtained from an X-ray crystallographic analysis.
The detailed structural information obtained from X-ray diffraction can be correlated with other analytical data, such as spectroscopic and electrochemical results, to provide a comprehensive understanding of the structure-property relationships of this compound.
Emerging Analytical Technologies for In-Situ Monitoring of this compound Reactions
The study of the reactive nature of this compound benefits immensely from emerging analytical technologies that allow for in-situ and real-time monitoring of its chemical transformations. These techniques are crucial for identifying transient intermediates and elucidating complex reaction mechanisms that may not be apparent from the analysis of starting materials and final products alone.
Given the presence of both polyphenol and thiol moieties, reactions of this compound are likely to involve radical species and other reactive intermediates. nih.govbeilstein-journals.org Advanced mass spectrometry techniques, such as electrospray ionization mass spectrometry (ESI-MS), are particularly well-suited for the detection and characterization of low-abundance, short-lived species in solution. nih.govrsc.org By directly sampling a reacting mixture, it is possible to identify intermediates and gain insights into the reaction pathway.
Surface Plasmon Resonance (SPR) is another powerful technique for the real-time analysis of molecular interactions. nih.gov While often used for studying biomolecular interactions, SPR can also be adapted to monitor the binding and reaction of small molecules like this compound with surfaces or other molecules in real-time, providing kinetic data on association and dissociation processes.
Spectroscopic techniques that can be applied in-situ are also of great value. For instance, time-resolved UV-Vis or fluorescence spectroscopy can be used to follow the kinetics of reactions that involve a change in the chromophoric or fluorophoric properties of the molecule. For surface-specific reactions, Surface-Enhanced Raman Spectroscopy (SERS) can provide detailed vibrational information about molecules adsorbed on a metal surface, allowing for the in-situ monitoring of surface-catalyzed reactions or electrochemical processes. acs.org
Recent advancements in analytical technologies have also seen the development of miniaturized and real-time monitoring platforms that are revolutionizing the study of polyphenolic compounds. researchgate.net These approaches, often coupled with sophisticated data analysis, offer high-throughput screening and detailed characterization of complex chemical processes.
A table summarizing emerging analytical technologies applicable to the study of this compound reactions is provided below.
| Technology | Information Obtained | Applicability to this compound |
| In-situ Mass Spectrometry (e.g., ESI-MS) | Identification of reaction intermediates and products in real-time. | Probing the mechanism of oxidation, polymerization, or other reactions involving charged or ionizable species. |
| Surface Plasmon Resonance (SPR) | Real-time kinetics of binding and surface reactions. | Studying interactions with surfaces, metal ions, or other molecules. |
| Time-resolved Spectroscopy (UV-Vis, Fluorescence) | Kinetic data on reactions involving changes in electronic structure. | Monitoring the progress of oxidation or complexation reactions. |
| Surface-Enhanced Raman Spectroscopy (SERS) | Vibrational information of molecules at surfaces. | In-situ monitoring of electrochemical reactions and surface adsorption. |
The application of these emerging analytical technologies will undoubtedly provide a deeper understanding of the chemical behavior of this compound, paving the way for its potential applications in various scientific and technological fields.
Future Research Perspectives and Challenges for 2 Mercaptobenzene 1,3,5 Triol Research
Emerging Synthetic Paradigms and Total Synthesis Approaches
The primary challenge hindering research into 2-Mercaptobenzene-1,3,5-triol is the absence of an established, efficient synthesis. The high reactivity of the phloroglucinol (B13840) ring makes regioselective functionalization notoriously difficult. Future synthetic research must focus on developing novel strategies to overcome this obstacle.
Potential synthetic routes that warrant exploration include:
Directed Electrophilic Thiolation: Utilizing directing groups to guide an electrophilic sulfur reagent to the C2 position of the phloroglucinol ring. This would require overcoming the inherent tendency of the ring to undergo polysubstitution.
Sandmeyer-type Reactions: A plausible route could begin with the nitration of phloroglucinol, followed by reduction to 2-aminobenzene-1,3,5-triol. Conversion of the resulting amino group to a thiol could be attempted via a modified Sandmeyer or Leuckart thiophenol reaction, which is known for converting anilines to thiophenols. wikipedia.org
Ring Synthesis from Acyclic Precursors: Building the functionalized aromatic ring from smaller, non-aromatic components could offer superior control over the substitution pattern, though it represents a more complex and lengthy synthetic endeavor. researchgate.net
Newman-Kwart Rearrangement: This reaction allows for the conversion of phenols to thiophenols. wikipedia.org A strategy could involve the selective conversion of one hydroxyl group of phloroglucinol to an O-aryl thiocarbamate, followed by thermal rearrangement and hydrolysis to yield the target thiol.
A comparative overview of these prospective synthetic strategies is presented below.
| Synthetic Approach | Potential Advantages | Anticipated Challenges |
| Directed Electrophilic Thiolation | Potentially a short and direct route. | Low regioselectivity, risk of polysubstitution and oxidation. |
| Sandmeyer-type Reactions | Established method for aryl amine to thiol conversion. wikipedia.org | The stability of the 2-aminobenzene-1,3,5-triol intermediate may be low. |
| Ring Synthesis | High degree of regiochemical control. | Requires multi-step sequences and development of novel precursors. researchgate.net |
| Newman-Kwart Rearrangement | A known method for OH to SH conversion. wikipedia.org | Achieving selective reaction at only one of the three hydroxyl groups. |
Exploration of Novel Reactivity and Unprecedented Transformations
The unique juxtaposition of three hard hydroxyl donors and one soft thiol donor on an electron-rich aromatic core suggests that this compound could exhibit novel reactivity. The thiol group is readily oxidized to form disulfide bonds, which could enable the formation of dimers or polymers. wikipedia.org The high nucleophilicity of the phloroglucinol ring could lead to interesting intramolecular cyclization reactions involving the thiol group, potentially forming novel sulfur-containing heterocyclic systems. Furthermore, the compound's structure is ripe for participation in multicomponent reactions, serving as a versatile building block for complex molecular architectures.
Advancements in Computational Modeling and Predictive Chemistry
Given the current lack of experimental data, computational chemistry is an indispensable tool for predicting the fundamental properties and reactivity of this compound. ucsf.edu Density Functional Theory (DFT) calculations can provide critical insights into its behavior.
Key areas for computational investigation include:
Structural and Electronic Properties: Determining the optimized molecular geometry, frontier molecular orbital energies (HOMO/LUMO), and electrostatic potential maps to predict reactive sites.
Thermochemical Parameters: Calculating bond dissociation enthalpies to compare the reactivity of the S-H bond versus the O-H bonds, as well as ionization potential and proton affinity. nih.govresearchgate.net
Acidity Prediction: Estimating the distinct pKa values for the three hydroxyl protons and the single thiol proton, which is crucial for understanding its behavior in solution and as a ligand.
Reaction Pathway Modeling: Simulating the transition states and energy profiles for potential synthetic reactions and transformations to guide experimental design. rsc.org
| Property to be Modeled | Significance in Future Research |
| Bond Dissociation Enthalpy (S-H vs. O-H) | Predicts selectivity in radical abstraction reactions and antioxidant potential. nih.gov |
| HOMO/LUMO Energies and Distribution | Indicates susceptibility to electrophilic/nucleophilic attack and redox behavior. researchgate.net |
| Predicted pKa Values (Thiol vs. Phenols) | Governs reactivity in acid-base chemistry and coordination to metal ions. |
| Solvation Effects on Conformation | Determines the molecule's behavior and stability in different solvent environments. |
Design of Highly Selective and Tuneable Catalytic Systems
The structure of this compound is well-suited for applications in catalysis. The molecule could function as a novel ligand, with its multiple hydroxyl groups and single thiol providing a unique coordination environment for metal centers. The combination of hard and soft donor atoms could stabilize unusual oxidation states or promote unique reactivity in metal catalysts. Alternatively, inspired by recent work showing that simple thiophenols can act as effective organocatalysts for visible-light photoredox reactions, this compound could be explored as a novel photocatalyst. nih.gov The electron-donating phloroglucinol moiety would be expected to significantly modulate the electronic properties of the thiol, potentially tuning its catalytic activity.
Integration into Advanced Functional Materials and Nanotechnology
The polyfunctional nature of this compound makes it an attractive building block for advanced materials.
Porous Organic Frameworks (POFs): The four functional groups provide multiple points for covalent linkage, making it a candidate for creating microporous polymers. Phloroglucinol itself is used to construct POFs with high CO2 capture capacity; the addition of a thiol group could introduce new functionalities, such as heavy metal binding. acs.org
Nanoparticle Surface Functionalization: Thiol groups are widely used to anchor molecules to the surface of noble metal nanoparticles, such as gold. mdpi.comnih.gov Functionalizing nanoparticles with this compound would create a surface rich in hydroxyl groups, potentially imparting high hydrophilicity and antioxidant properties to the nanomaterial. nih.gov Such materials could have applications in biosensing or targeted drug delivery.
Addressing Sustainability and Green Chemistry Imperatives in Research
Future research on this compound should be guided by the principles of green chemistry. This involves developing synthetic routes that utilize environmentally benign solvents like water or ethanol, employ catalysts instead of stoichiometric reagents, and start from renewable feedstocks. rsc.org The microbial production of aromatic compounds via engineered metabolic pathways, such as the shikimate pathway, is a rapidly advancing field that could offer a sustainable long-term route to phloroglucinol and its derivatives. nih.gov Furthermore, the molecule itself could find use in green applications, such as a renewable alternative to petroleum-derived phenols in polymer synthesis or as a biodegradable chelating agent for environmental remediation.
Overcoming Methodological Limitations in Complex System Studies
A significant challenge in studying a polyfunctional molecule like this compound is its potential for complex and unpredictable behavior. libretexts.org Its high reactivity and likely sensitivity to air oxidation will complicate its synthesis, purification, and storage. Characterization may also be non-trivial, requiring a combination of advanced spectroscopic and analytical techniques to differentiate its various functional groups and potential isomers. Studying its interactions within biological or material systems will require careful experimental design to isolate the effects of this specific molecule from other variables, and to understand the distinct roles of its thiol and multiple hydroxyl groups. The development of robust and reliable synthetic methods is the first and most critical step to enabling these more complex studies.
Interdisciplinary Collaboration and Future Academic Research Trajectories
The exploration of this compound, a molecule combining the functionalities of a thiol and a phloroglucinol core, is poised to benefit significantly from interdisciplinary collaboration. The unique structural characteristics of this compound suggest a wide range of potential applications, the full realization of which will require the integrated expertise of researchers from diverse scientific fields. Future academic research trajectories will likely focus on elucidating its fundamental properties and translating them into practical applications, a process that necessitates a synergistic approach.
Collaboration between synthetic chemists, materials scientists, and polymer chemists will be crucial for developing novel polymers and materials. The thiol group in this compound makes it a prime candidate for thiol-ene click chemistry, a highly efficient and versatile method for polymer synthesis. Research in this area could lead to the development of advanced materials with tailored properties, such as improved thermal stability, optical clarity, and mechanical strength. Thiol-modified bis- and trisphenol (B3262630) derivatives have already shown promise in thiol-ene photopolymerizations, suggesting that this compound could be a valuable monomer in this context. nih.gov
In the biomedical and pharmaceutical sciences, the polyphenolic nature of the molecule, akin to Benzene-1,3,5-triol (phloroglucinol), suggests potential antioxidant and biological activities. researchgate.net Collaborative efforts between medicinal chemists, biologists, and pharmacologists will be essential to investigate these properties. Future research could focus on its efficacy as an anti-inflammatory, anti-tumor, or neuroprotective agent. Understanding its metabolic fate and potential bioactivities will require a deep understanding of how phenolic compounds are processed in biological systems. researchgate.netutwente.nl
Computational chemists and theoreticians can provide invaluable insights into the molecular properties and reactivity of this compound. Through modeling and simulation, they can predict its behavior in different chemical environments, guide the design of new synthetic routes, and help to understand its interactions with biological targets. This computational guidance can significantly accelerate experimental research and reduce the resources required for discovery.
The following interactive data tables outline potential interdisciplinary research trajectories and the specific roles of various scientific disciplines in advancing the study of this compound.
Table 1: Potential Interdisciplinary Research Trajectories for this compound
| Research Trajectory | Key Disciplines Involved | Potential Applications |
|---|---|---|
| Advanced Polymer Development | Synthetic Chemistry, Polymer Chemistry, Materials Science | High-performance coatings, dental restoratives, advanced composites |
| Biomedical Applications | Medicinal Chemistry, Pharmacology, Cell Biology | Anti-inflammatory drugs, cancer therapeutics, neuroprotective agents |
| Antioxidant and Nutraceutical Potential | Food Science, Biochemistry, Toxicology | Food preservatives, dietary supplements |
| Sensor Technology | Analytical Chemistry, Materials Science, Electrical Engineering | Chemical sensors for environmental monitoring, diagnostic biosensors |
| Computational Modeling | Computational Chemistry, Molecular Physics | Prediction of reactivity, simulation of biological interactions, materials property forecasting |
Table 2: Roles of Scientific Disciplines in this compound Research
| Discipline | Key Research Focus and Contribution |
|---|---|
| Synthetic Organic Chemistry | - Development of efficient and scalable synthesis methods. - Derivatization to create analogues with enhanced properties. |
| Polymer Chemistry | - Investigation of its use as a monomer in polymerization reactions (e.g., thiol-ene). - Characterization of the resulting polymers' physical and chemical properties. |
| Materials Science | - Fabrication and testing of new materials incorporating the compound. - Exploring its potential in coatings, adhesives, and composites. |
| Medicinal Chemistry & Pharmacology | - Screening for biological activity and therapeutic potential. - Studying its mechanism of action and structure-activity relationships. |
| Biochemistry & Cell Biology | - Investigating its antioxidant properties and effects on cellular pathways. - Assessing its metabolism and potential toxicity. |
| Computational Chemistry | - Predicting molecular geometry, electronic properties, and reactivity. - Simulating interactions with biological targets to guide drug design. |
Future academic pursuits should aim to bridge the gap between fundamental understanding and practical application. This will involve not only the synthesis and characterization of this compound but also a thorough investigation of its performance in various systems. The challenges in this field will include developing cost-effective and environmentally friendly synthetic routes, understanding its long-term stability, and elucidating its precise mechanisms of action in biological and material systems. Overcoming these challenges through collaborative, interdisciplinary research will unlock the full potential of this promising chemical compound.
Q & A
Q. How can researchers optimize synthetic yields of this compound while minimizing disulfide formation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
